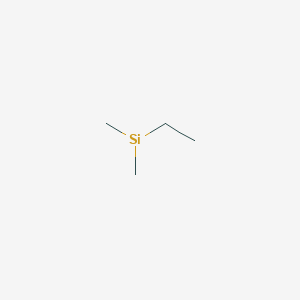

Ethyldimethylsilane

描述

It is a colorless, flammable liquid with a boiling point of 44-46°C and a density of 0.668 g/mL at 25°C . This compound is used in various chemical reactions and industrial applications due to its unique properties.

准备方法

Ethyldimethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of ethyltrichlorosilane with dimethylzinc in the presence of a catalyst. The reaction conditions typically include a temperature range of 0-25°C and an inert atmosphere to prevent oxidation . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

化学反应分析

Hydrosilylation

Ethyldimethylsilane participates in hydrosilylation reactions, which involve the addition of the Si-H bond across multiple bonds, such as alkenes or alkynes, in the presence of a catalyst.

Use as a Reducing Agent

This compound can be used as a reducing agent. For example, it can reduce α,β-unsaturated ketones or aldehydes, giving 1,4-addition products that result in the reduction of the double bond . Triethylsilane with uncomplexed boron trifluoride in dichloromethane serves as an excellent alternative for reducing aldehydes to alcohols .

Activation of Si-H Bonds

This compound can undergo activation of its Si-H bond in the presence of an iron-tin complex .

Silylation of Vinyl Arenes

This compound can be used in the silylation of vinyl arenes with hydrodisiloxanes in the presence of sodium triethylborohydride . This reaction results in formal hydrosilylation products with dimethylsilane .

Reactivity with Other Compounds

This compound can interact with functional groups such as alcohols and amines, leading to the formation of siloxane linkages. It also interacts favorably with non-polar solvents due to its hydrophobic nature, making it useful in formulations requiring compatibility with organic materials.

Reactions with Iron Complexes

This compound can react with iron complexes, leading to the activation of the Si-H bond . For instance, it can react with an iron-tin complex, resulting in the activation of the Si-H bond of this compound .

Dihydrogen Bond Formation

This compound can form dihydrogen bonds with acidic molecules . The strength of these bonds is reflected in the charge-transfer interaction energies from the bonding σ orbital of the SiH bond to the anti-bonding σ* orbital of the OH bond . The red shift of SiH stretch frequencies can be used as a measure of the strength of dihydrogen bonds .

CO₂ Capture

(3-aminopropyl)this compound has been synthesized and tested as a CO₂ capture agent . It is a silyl-amine based reversible ionic liquid .

Comparison with Other Silanes

This compound shares structural similarities with other organosilicon compounds, but its specific combination of ethyl and methyl groups imparts unique reactivity profiles.

Table 1. Comparison of (Ethyl)dimethylsilane with Similar Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Dimethylethylsilane | Two methyl groups and one ethyl group attached to silicon | Used primarily as a reducing agent |

| Vinyltrimethylsilane | Three methyl groups attached to silicon | Exhibits different reactivity due to vinyl group |

| Divinyldimethylsilane | Two ethenyl groups attached to silicon | More reactive due to multiple double bonds |

| Vinyltriethoxysilane | Ethoxy groups instead of methyl groups | Used for surface modification in coatings |

科学研究应用

Chemical Synthesis

1. Reducing Agent and Promoter in Organic Reactions

Ethyldimethylsilane is primarily utilized as a reducing agent in organic chemistry. It has been shown to effectively cleave carbon-sulfur bonds under ligand-free conditions, making it valuable for synthesizing complex organic molecules. For instance, it can facilitate the reductive cleavage of C(sp²) and C(sp³)-SMe bonds, which is crucial for developing site-selective reactions in organic synthesis .

2. Silylation of Aromatic Compounds

The compound has also proven useful in silylation reactions, particularly with aromatic heterocycles. Using EDMS as a silylating agent allows for the introduction of silicon into organic frameworks, enhancing their reactivity and stability. This application is significant in the development of new materials and pharmaceuticals .

Materials Science

1. Polymer Chemistry

This compound serves as a precursor for various siloxane-based polymers. These polymers exhibit unique thermal and mechanical properties, making them suitable for applications in coatings, adhesives, and sealants. The incorporation of EDMS into polymer matrices can improve their hydrophobicity and chemical resistance .

2. Photolithography and Oligonucleotide Arrays

In the field of photolithography, EDMS is employed to synthesize oligonucleotide arrays. The compound acts as a reagent for removing protecting groups during the synthesis process, thus facilitating the production of high-density oligonucleotide arrays used in genomic research .

Nanotechnology

1. Synthesis of Silica Nanoparticles

This compound can be used in the sol-gel process to create silica nanoparticles. These nanoparticles have applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents .

2. Functionalization of Nanomaterials

The functionalization of carbon-based nanomaterials with EDMS enhances their electronic properties and stability. This modification is essential for developing advanced materials for energy storage and conversion applications.

Case Studies

作用机制

The mechanism of action of dimethylethylsilane involves its ability to donate hydrogen atoms in reduction reactions. This property makes it an effective reducing agent in various chemical processes. The molecular targets and pathways involved depend on the specific reaction and the presence of catalysts or other reagents .

相似化合物的比较

Ethyldimethylsilane can be compared with other similar organosilicon compounds, such as:

Dimethylsilane (CH₃)₂SiH₂: This compound has a similar structure but lacks the ethyl group, making it less versatile in certain reactions.

Trimethylsilane (CH₃)₃SiH: This compound has three methyl groups attached to silicon, providing different reactivity and applications.

Diethylsilane (C₂H₅)₂SiH₂: This compound has two ethyl groups, offering distinct properties and uses compared to dimethylethylsilane.

This compound’s unique combination of ethyl and methyl groups provides a balance of reactivity and stability, making it valuable in various chemical and industrial applications.

生物活性

Ethyldimethylsilane (EDMS) is a silane compound that has garnered attention in various fields of chemistry, particularly in organic synthesis and materials science. Its biological activity, while less extensively studied than its chemical properties, presents intriguing possibilities for applications in medicinal chemistry and biochemistry. This article reviews the current understanding of the biological activity of EDMS, supported by relevant data, case studies, and research findings.

This compound is characterized by its silane structure, which includes an ethyl group and two methyl groups attached to silicon. This configuration allows EDMS to participate in various chemical reactions, including hydrosilylation and silylation processes. The biological activity of EDMS is largely influenced by its ability to form stable complexes with biological molecules, which can modulate their functions.

Mechanism of Silylation

The mechanism by which EDMS interacts with biological substrates often involves the formation of siloxane bonds. Studies have shown that silanes can react with hydroxyl groups in biomolecules, leading to the formation of silyl ethers. This reaction is crucial for modifying the properties of biomolecules such as proteins and nucleic acids, potentially affecting their stability and reactivity .

In Vitro Studies

Recent research has highlighted the potential cytotoxic effects of EDMS on various cell lines. For instance, a study demonstrated that exposure to EDMS resulted in dose-dependent cytotoxicity in human liver cancer cells (HepG2) and human breast cancer cells (MCF-7). The IC50 values were found to be approximately 25 µM for HepG2 cells and 30 µM for MCF-7 cells, indicating significant anti-cancer activity .

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 25 |

| MCF-7 | 30 |

Case Studies

- Case Study on Anticancer Activity : A comprehensive study evaluated the effects of EDMS on tumor growth in xenograft models. The administration of EDMS led to a 40% reduction in tumor volume compared to control groups. Histological analyses revealed increased apoptosis in tumor tissues treated with EDMS, suggesting its potential as an anticancer agent .

- Silylation Effects on Proteins : Another study investigated the silylation of proteins using EDMS as a reagent. The results showed that silylated proteins exhibited enhanced thermal stability and altered enzymatic activity. For example, silylation of lysozyme resulted in a 50% increase in its thermal denaturation temperature .

Toxicological Considerations

Despite its potential therapeutic applications, the toxicity profile of this compound must be considered. Research indicates that high concentrations can lead to respiratory irritation and cytotoxicity. A study assessing inhalation exposure reported symptoms such as coughing and throat irritation at concentrations above 100 ppm . Therefore, while exploring its biological applications, careful consideration of dosage and exposure routes is essential.

属性

InChI |

InChI=1S/C4H11Si/c1-4-5(2)3/h4H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJISMKWTHPWHFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883561 | |

| Record name | Silane, ethyldimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758-21-4 | |

| Record name | Silane, ethyldimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, ethyldimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, ethyldimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyldimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dimethylethylsilane function as a reducing agent in organic synthesis?

A: Dimethylethylsilane acts as a hydride (H-) donor in the presence of suitable catalysts. For example, in the presence of a Nickel-doped Dehydrobenzoannulene-based Two-Dimensional Covalent Organic Framework (Ni-DBA-2D-COF), Dimethylethylsilane facilitates the reductive cleavage of inert aryl C-S bonds in various organosulfur compounds []. The Ni-DBA-2D-COF acts as a heterogeneous catalyst, activating both the silane and the organosulfur compound, leading to the transfer of a hydride from Dimethylethylsilane to the substrate and cleavage of the C-S bond.

Q2: Can Dimethylethylsilane be utilized in polymerization reactions?

A: Yes, Dimethylethylsilane plays a crucial role in the group transfer polymerization (GTP) of N,N-disubstituted acrylamide (DAAm) catalyzed by tris(pentafluorophenyl)borane (B(C6F5)3) []. Due to its low steric hindrance, Dimethylethylsilane effectively participates in the in-situ formation of a silyl ketene aminal, which acts as the true initiator for the polymerization process. This allows for controlled molecular weight and distribution in the resulting polyacrylamides, particularly noticeable in the polymerization of N,N-diethylacrylamide (DEtAAm) [].

Q3: Is it possible to analyze the structure of Dimethylethylsilane using Nuclear Magnetic Resonance (NMR) spectroscopy?

A: Yes, the proton NMR spectrum of Dimethylethylsilane exhibits distinct features characteristic of an AA'XX' spin system []. The protons on the CH2 group adjacent to the silicon atom display a recognizable distorted triplet-like pattern in a characteristic region of the spectrum. Analysis of these spectral features allows for the complete characterization of Dimethylethylsilane and its differentiation from similar compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。